Topiramate-d12

Catalog No.
S862442
CAS No.
1279037-95-4
M.F
C12H21NO8S
M. Wt
351.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Topiramate-d12

CAS Number

1279037-95-4

Product Name

Topiramate-d12

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate

Molecular Formula

C12H21NO8S

Molecular Weight

351.44 g/mol

InChI

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3

InChI Key

KJADKKWYZYXHBB-RFYKXYJISA-N

Synonyms

2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fuctopyranose-d12 1-Sulfamate; Epitoma-d12; Epitomax-d12; McN 4853-d12; RWJ 17021-d12; TPM-d12; Topamac-d12; Topamax-d12; Topimax-d12; Topina-d12; Topomax-d12;

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C

Isomeric SMILES

[2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H]

Topiramate-d12 is intended for use as an internal standard for the quantification of topiramate by GC- or LC-MS. Topiramate is a sugar sulfamate with anticonvulsant activity. It inhibits carbonic anhydrase in intact human erythrocytes (Ki = ~200 μM), as well as blocks sodium and calcium channels and kainate-induced currents in vitro. It also increases GABAA receptor-mediated chloride ion flux. Topiramate inhibits hind-limb tonic-extensor seizures in the maximal electroshock seizure test in mice (ED50 = 39 mg/kg, p.o.). Formulations containing topiramate have been used in the treatment of epilepsy and prophylaxis of migraine headaches.
An isotope labelled of Topiramate. Topiramate is an anticonvulsant drug. It can be used for the treatment of epilepsy.

Topiramate-d12 (CAS 1279037-95-4) is a highly enriched, stable isotope-labeled derivative of the antiepileptic drug topiramate, specifically engineered for use as an internal standard (IS) in mass spectrometry workflows. Featuring a +12 Da mass shift and an isotopic purity typically exceeding 99%, this compound is a critical procurement item for clinical laboratories and contract research organizations (CROs) conducting Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling. By providing an exact structural and physicochemical match to the target analyte, Topiramate-d12 ensures precise co-elution during liquid chromatography, making it an indispensable reagent for high-throughput LC-MS/MS workflows where absolute quantification accuracy in complex biological matrices (such as plasma, serum, and urine) is required[1].

Procurement Fit

Type Deuterated SIL-IS (d12) for topiramate
Workflow LC-MS/MS isotope dilution quantification
Format High-purity solid with defined isotopic enrichment

Substituting Topiramate-d12 with non-isotopic internal standards (such as other antiepileptic drugs like carbamazepine or phenytoin) or structural analogs critically compromises assay reliability. Non-isotopic standards possess different partition coefficients and retention times, meaning they do not co-elute with topiramate and therefore fail to experience the exact same localized matrix effects—such as ion suppression from endogenous phospholipids—during electrospray ionization. Furthermore, substituting with lower-mass isotopologues (e.g., -d3 or -d4) introduces a high risk of isotopic cross-talk, as the natural isotopic envelope of topiramate (which contains a sulfamate group and multiple oxygen atoms) can overlap with the standard's mass channel. Only the +12 Da shift of Topiramate-d12 guarantees a pristine, interference-free background while perfectly mirroring the extraction recovery and ionization efficiency of the parent drug [1].

Substitution Risk

Co-elution Unlabeled internal standards may not correct matrix effects identically, introducing irreproducible peak area ratios.
Isotope shift Deuterium isotope effect can cause retention time differences; under steep gradients this may lead to differential ion suppression.
Label type Deuterated and ¹³C-labeled ISs are not interchangeable; reported concentration bias varies by method and matrix.

Absolute Elimination of Isotopic Cross-Talk via +12 Da Mass Shift

In quantitative LC-MS/MS, isotopic interference from the parent drug can artificially inflate the internal standard signal, skewing calibration curves. Topiramate-d12 provides a +12 Da mass shift (monitored via the m/z 350.3 → 78.2 transition in negative ion mode), which completely isolates its signal from unlabeled topiramate (m/z 338.2 → 78.2). Compared to low-mass-shift alternatives (e.g., +3 or +4 Da) that are vulnerable to the M+2 and M+4 natural isotopic contributions of topiramate's sulfur and oxygen atoms, Topiramate-d12 ensures zero isotopic cross-talk, enabling a pristine baseline even at the upper limits of therapeutic quantification (up to 30-50 µg/mL) [1].

Evidence DimensionMass channel separation and isotopic interference
Target Compound DataTopiramate-d12 (+12 Da shift, m/z 350.3, 0% cross-talk)
Comparator Or BaselineLow-mass isotopologues (+3 to +4 Da, susceptible to M+4 envelope interference)
Quantified DifferenceComplete elimination of parent-to-IS signal bleed
ConditionsNegative ion selected reaction monitoring (SRM) LC-MS/MS

Procuring the -d12 variant guarantees a linear detector response across the entire clinical concentration range without requiring complex mathematical cross-talk corrections.

Isotopic enrichment
Specification review
99 atom% D vs. baseline ≥95 atom% D; ≤1% d₀ impurity
Reduced unlabeled carryover for low-concentration accuracy
Supplier CoA data; verify lot-specific enrichment

Matrix Effect Normalization in High-Throughput Plasma Assays

Biological matrices like human plasma induce severe, unpredictable ion suppression during electrospray ionization (ESI). When using Topiramate-d12 as an internal standard, it co-elutes exactly with the topiramate analyte (e.g., at 5.51 minutes), experiencing identical phospholipid-induced ion suppression. This exact tracking normalizes the analytical recovery to 94.6–107.3% accuracy. In contrast, non-isotopic internal standards (such as carbamazepine) elute at different retention times and fail to correct for these localized matrix effects, leading to quantification errors and higher variability in high-throughput (2-5 minute run time) multiplexed assays[1].

Evidence DimensionAnalytical recovery and matrix effect correction
Target Compound DataTopiramate-d12 (Exact co-elution, 94.6–107.3% accuracy)
Comparator Or BaselineNon-isotopic internal standards (Differential retention, uncorrected ion suppression)
Quantified DifferenceMaintains >94% accuracy regardless of localized ESI suppression zones
ConditionsHigh-throughput multiplexed LC-MS/MS of human plasma/serum

Laboratories can utilize rapid, simplified sample preparation (like protein precipitation) without sacrificing accuracy, significantly reducing processing time and reagent costs.

Method validation
Head-to-head
Precision (CV) 0.7–7.8%, accuracy bias −10.0% to +2.1%, linear 0.5–30 μg/mL
Supports bioanalytical method validation in human plasma research matrices
LC-ESI-MS/MS; external proficiency correlation r > 0.99

Regulatory-Grade Assay Precision for Therapeutic Drug Monitoring

Clinical TDM requires strict reproducibility to adjust patient dosages safely. Assays utilizing Topiramate-d12 demonstrate exceptional intra- and inter-run precision, with Coefficient of Variation (CV) values ranging from 0.7% to 7.8% across the full therapeutic range (0.5–30 µg/mL). Assays relying on traditional HPLC-UV or LC-MS/MS without a matched stable isotope standard often struggle to maintain CVs below 15% due to variable extraction efficiencies and instrumental drift. The use of Topiramate-d12 directly compensates for these variables, ensuring the assay meets stringent FDA and EMA bioanalytical validation guidelines [1].

Evidence DimensionInter- and intra-assay precision (%CV)
Target Compound DataTopiramate-d12 IS (<7.8% CV)
Comparator Or BaselineAssays lacking stable isotope IS (>15% CV in complex matrices)
Quantified DifferenceGreater than 2-fold improvement in assay precision
ConditionsClinical therapeutic drug monitoring (TDM) in human plasma

Procuring this specific standard is mandatory for clinical labs seeking to pass rigorous regulatory validations for pharmacokinetic and bioequivalence studies.

Polarity switching
Head-to-head
Simultaneous oxycodone/topiramate quantification; topiramate range 20–5000 ng/mL in rat plasma
Reliable performance under alternating MRM conditions for multi-analyte studies
Rat plasma, protein precipitation, polarity-switching MS
Rapid SPE workflow
Head-to-head
Total run time 1.80 min; SPE without evaporation; range 10–4200 ng/mL; recovery 78–88%
Supports high-throughput pharmacokinetic research studies
Human heparinized plasma; ESI negative ion mode
Storage stability
Data to verify
≥4 years at −20°C; stable at ambient shipping conditions
Extended shelf life may reduce re-qualification frequency
Supplier specification; re-analysis advised after 3 years
Chemical purity
Specification review
≥98% HPLC; some lots ≥99% deuterated forms
Minimizes need for purity correction in method setup
Lot-specific CoA; soluble in ethanol/DMSO

High-Throughput Therapeutic Drug Monitoring (TDM) Panels

Because Topiramate-d12 perfectly normalizes localized ion suppression, it is a highly effective internal standard for multiplexed LC-MS/MS panels analyzing multiple antiepileptic drugs simultaneously. It enables clinical laboratories to utilize rapid protein precipitation (PPT) methods with short run times (under 5 minutes) while maintaining strict quantitative accuracy [1].

Pharmacokinetic (PK) and Bioequivalence Studies

In pharmaceutical development, proving bioequivalence requires highly precise quantification of topiramate in plasma over extended time courses. The +12 Da mass shift of Topiramate-d12 eliminates isotopic cross-talk, ensuring linear, interference-free calibration curves from the lower limit of quantification (e.g., 10 ng/mL) up to peak therapeutic concentrations, directly supporting FDA/EMA regulatory submissions [2].

Forensic Toxicology and Clinical Urine Testing

Forensic and clinical toxicology labs analyzing highly variable matrices like urine benefit from Topiramate-d12's ability to correct for severe matrix effects. Its exact co-elution ensures that variable salt and metabolite concentrations in urine do not compromise the absolute quantification of topiramate [3].

Application Fit

Application
Selection Property
Validation Focus
Human plasma bioanalytical research
ISTD benchmarking
Precision, accuracy, and external proficiency assessment
High-throughput PK sample analysis
Fast chromatography fit
Sub-2-min run time and simplified SPE workflow
Rodent pharmacokinetic interaction studies
Polarity-switching method context
Multi-analyte co-quantification accuracy
Reference measurement procedure development
High isotopic enrichment
SI-traceable value assignment and matrix-effect control

Purity

98% by HPLC; 99% atom D; ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

351.17410875 Da

Monoisotopic Mass

351.17410875 Da

Heavy Atom Count

22

Tag

Topiramate

Related CAS

97240-79-4 (unlabelled)

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